Melatonin

Description

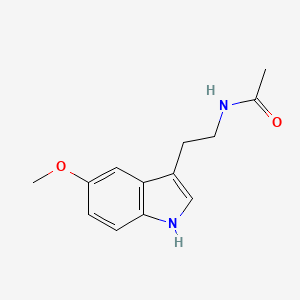

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLFMBDRBRZALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Record name | melatonin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Melatonin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022421 | |

| Record name | Melatonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Melatonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4), In water, 2 g/L at 20 °C; 5 g/L at 50 °C | |

| Record name | SID46500483 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | MELATONIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow leaflets from benzene, White-cream to yellowish crystalline powder | |

CAS No. |

73-31-4, 8041-44-9 | |

| Record name | Melatonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melatonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Primex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008041449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melatonin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01065 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Melatonin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Melatonin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Melatonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-(5-methoxyindol-3-yl)ethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELATONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL5DK93RCL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MELATONIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Melatonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

116-118 °C, 117 °C | |

| Record name | Melatonin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01065 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MELATONIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Melatonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Endogenous Melatonin Biosynthesis, Regulation, and Distribution

Pineal Gland Synthesis and Secretion Dynamics

In vertebrates, the pineal gland, a small endocrine gland situated in the center of the brain but outside the blood-brain barrier, is the primary site of melatonin (B1676174) production wikipedia.orgyourhormones.info. This compound synthesis predominantly occurs during the dark phase of the day, leading to a significant increase in its circulating levels at night nih.govsemanticscholar.org. This rhythmic production and release into the bloodstream and cerebrospinal fluid act as a signal to distant organs, indicating the time of day yourhormones.info.

The biosynthesis of this compound in the pineal gland begins with the amino acid L-tryptophan, which is taken up from circulation by pinealocytes semanticscholar.org. The pathway involves a sequence of enzymatic reactions. L-tryptophan is initially hydroxylated to 5-hydroxytryptophan (B29612) (5-HTP) by tryptophan hydroxylase (TPH) wikipedia.orgsemanticscholar.orgtaylorandfrancis.com. Subsequently, 5-HTP is decarboxylated by aromatic amino acid decarboxylase (AAAD, also known as 5-hydroxytryptophan decarboxylase or DDC) to form 5-hydroxytryptamine (5-HT), commonly known as serotonin (B10506) wikipedia.orgsemanticscholar.orgtaylorandfrancis.com.

Serotonin then undergoes N-acetylation to N-acetylserotonin (NAS) catalyzed by the enzyme arylalkylamine N-acetyltransferase (AANAT), also referred to as serotonin N-acetyltransferase (NAT or SNAT) nih.govsemanticscholar.orgtaylorandfrancis.comfrontiersin.orgoup.comiopan.gda.plresearchgate.net. AANAT is considered the rate-limiting enzyme in this pathway, and its activity dramatically increases with the onset of darkness semanticscholar.orgtaylorandfrancis.comresearchgate.net. Finally, N-acetylserotonin is methylated at the 5-hydroxy position by hydroxyindole-O-methyltransferase (HIOMT), now known as N-acetylserotonin O-methyltransferase (ASMT), using S-adenosyl methionine as a methyl donor, to produce this compound wikipedia.orgsemanticscholar.orgtaylorandfrancis.comfrontiersin.orgoup.com. ASMT catalyzes the final step in this process frontiersin.org. While AANAT activity shows a significant nocturnal increase, ASMT activity varies little over a 24-hour period in the mammalian pineal gland semanticscholar.orgoup.com.

The rhythmic synthesis and secretion of this compound from the pineal gland are not stored but released directly into the circulation and cerebrospinal fluid yourhormones.infonih.govexplorationpub.com.

Circadian Regulation by the Suprachiasmatic Nucleus (SCN)

The daily rhythm of pineal this compound production in mammals is primarily driven by the suprachiasmatic nucleus (SCN), located in the hypothalamus yourhormones.infonih.govexplorationpub.comnews-medical.netnih.gov. The SCN functions as the master biological clock, synchronizing various circadian rhythms in the body, including the sleep-wake cycle news-medical.netnih.govnews-medical.net. The SCN's inherent rhythm is synchronized to the 24-hour solar day mainly through light input received from the eyes yourhormones.infonih.gov.

The SCN projects to the pineal gland via a complex neural pathway yourhormones.infonews-medical.netscielo.org.mx. During the day, when exposed to light, the SCN sends inhibitory signals to the pineal gland, suppressing this compound production yourhormones.info. Conversely, in the absence of light, the SCN is less active, reducing the inhibitory signals and allowing for increased this compound synthesis and release by the pineal gland yourhormones.infonih.gov.

Influence of Light-Dark Cycles on Secretion Rhythms

Light is the most crucial environmental factor regulating pineal gland function and this compound secretion nih.gov. Photic information from the retina is transmitted to the SCN via the retinohypothalamic tract nih.govnih.govscielo.org.mx. Specialized photosensitive retinal ganglion cells containing the photopigment melanopsin are responsible for conveying this light information scielo.org.mx.

When light is detected, the SCN signals lead to the inhibition of the neural pathway to the pineal gland, preventing this compound synthesis nih.gov. In darkness, this inhibition is released, allowing this compound synthesis to proceed nih.govpsychiatrictimes.com. This light-dark cycle influence ensures that this compound production is high during the night and low during the day, serving as a hormonal signal of the daily light/dark cycle researchgate.netfrontiersin.org. The duration of this compound secretion is dependent on the length of the night semanticscholar.orgclevelandclinic.org. Exposure to light during the normal dark period can disrupt this rhythm and suppress this compound production nih.govscielo.org.mxfimohealth.com.

Extra-Pineal this compound Synthesis and its Physiological Significance

While the pineal gland is the primary contributor to circulating this compound levels in mammals, this compound synthesis also occurs in various other organs and tissues throughout the body mdpi.comnih.govmdpi.com. These extrapineal sites include the gut, retina, skin, bone marrow, brain, lens, and lymphocytes mdpi.comnih.gov.

The regulation of this compound production in these extrapineal sites often differs from that in the pineal gland and is generally not responsive to the light-dark cycle in the same way mdpi.com. Instead, local this compound production in these tissues appears to be regulated by local demands, suggesting an inducible feature mdpi.com. For example, mitochondrial this compound levels in other tissues are independent of the pineal gland mdpi.com.

The physiological significance of extrapineal this compound synthesis is an active area of research. It is hypothesized that this local production contributes to paracrine or autocrine functions within those tissues, potentially related to antioxidant defense, cell protection, and other localized processes wikipedia.orgmdpi.comnih.gov. For instance, this compound's presence in mitochondria at significantly higher concentrations than in plasma suggests a role in protecting against oxidative stress at the cellular energy production site wikipedia.orgnih.gov.

Neural Pathways and Molecular Mechanisms Regulating this compound Production

The regulation of pineal this compound synthesis involves a complex interplay of neural pathways and molecular mechanisms. The SCN transmits signals to the pineal gland via a polysynaptic pathway involving projections from the hypothalamus to the preganglionic sympathetic neurons in the spinal cord and then to the superior cervical ganglia scielo.org.mxoup.com. Postganglionic sympathetic fibers from the superior cervical ganglia innervate the pineal gland, mediating the nighttime increase in this compound synthesis scielo.org.mx.

Norepinephrine, released from these sympathetic nerve terminals, is a key neurotransmitter involved in activating the pinealocytes to synthesize this compound wikipedia.orgmdpi.com. Norepinephrine binds to beta-1 adrenergic receptors on pinealocyte membranes, increasing intracellular cyclic AMP (cAMP) levels wikipedia.orgmdpi.com. This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates AANAT, the rate-limiting enzyme wikipedia.org. Phosphorylation stabilizes AANAT, preventing its degradation and leading to increased this compound synthesis wikipedia.org.

In addition to norepinephrine, other neurotransmitters and peptides can influence this compound production, including serotonin, dopamine (B1211576), and neuropeptide Y, which modulate SCN activity and its response to light news-medical.netrjn.com.ro. Molecular mechanisms regulating this compound synthesis also involve the expression of the genes encoding the key enzymes, particularly AANAT semanticscholar.orgfrontiersin.orgresearchgate.net. In some species, AANAT mRNA levels exhibit a significant circadian rhythm, reflecting cAMP-dependent regulation of gene expression researchgate.net. The stability and activity of the AANAT enzyme are crucial regulatory points wikipedia.orgresearchgate.net.

Circadian Rhythmicity of Endogenous this compound Levels

Endogenous this compound levels exhibit a clear and robust circadian rhythm, characterized by low concentrations during the day and significantly elevated levels at night wikipedia.orgyourhormones.infonih.govsemanticscholar.org. This rhythm is a direct reflection of the SCN's control over pineal synthesis and the influence of the environmental light-dark cycle nih.govscielo.org.mxfimohealth.com. The nocturnal rise in this compound is often referred to as the "chemical expression of darkness" scielo.org.mxmdpi.com.

The timing and amplitude of the this compound rhythm are consistent features of vertebrate physiology researchgate.net. The peak this compound levels typically occur during the middle of the night, signaling the biological night to the body nih.govsemanticscholar.orgnih.gov. This rhythmic pattern is crucial for synchronizing various physiological processes with the 24-hour day, including the sleep-wake cycle wikipedia.orgpsychiatrictimes.comfimohealth.com.

Data on typical endogenous this compound levels across a 24-hour cycle in healthy individuals often show a pattern similar to the following illustrative table, based on the understanding of the circadian rhythm:

| Time of Day | Relative this compound Level |

| Daytime | Low |

| Early Evening | Rising |

| Night (Peak) | High |

| Early Morning | Declining |

Note: Actual this compound levels can vary based on individual factors, age, light exposure history, and measurement methods. This table illustrates the general circadian pattern.

The duration of elevated this compound levels at night conveys information about the photoperiod (length of the night), which is used by many animals for seasonal timing wikipedia.orgyourhormones.info. While the importance of this seasonal signaling in humans is less clear, the circadian rhythm of this compound remains a vital marker of the internal biological clock phase yourhormones.infonih.gov. Disruptions to this rhythm, such as those caused by light exposure at night, can have significant physiological consequences nih.govscielo.org.mx.

Melatonin Receptor Pharmacology and Intracellular Signaling Cascades

Melatonin (B1676174) Receptor Subtypes (MT1, MT2, MT3)

Pharmacological and molecular studies have identified distinct this compound receptor subtypes, primarily MT1 and MT2, which are well-characterized GPCRs. A third binding site, initially termed MT3, has been identified as the enzyme quinone reductase 2 (QR2).

Molecular Classification and Structure

The MT1 and MT2 receptors are classified as Class A (rhodopsin-like) GPCRs. nih.gov They share approximately 60% amino acid sequence homology in humans. guidetopharmacology.orgimrpress.com Both receptors possess the canonical structure of GPCRs, featuring seven transmembrane (TM) helices connected by intracellular and extracellular loops. imrpress.comelifesciences.org The predicted structures of human MT1 and MT2 reveal an occluded orthosteric ligand binding site located within the transmembrane bundle. nih.gov Ligand entry is suggested to occur via a narrow membrane-buried channel, with an additional putative entry path from the extracellular side in MT2. nih.gov This structural arrangement is thought to contribute to the high specificity of this compound binding and the exclusion of structurally similar molecules like serotonin (B10506). nih.govelifesciences.org MT1 and MT2 receptors are approximately 350 and 362 amino acids long, respectively, with calculated molecular weights around 39-40 kDa. imrpress.com They contain potential glycosylation sites in their N-terminus and phosphorylation sites for various protein kinases, which may play a role in regulating receptor function. imrpress.com

The MT3 binding site, initially considered a GPCR, has been identified as quinone reductase 2 (QR2), a cytosolic enzyme. mdpi.comnih.govresearchgate.netresearchgate.net While it binds this compound with nanomolar affinity, it is not coupled to G proteins. nih.gov

Tissue and Cellular Distribution of Receptor Subtypes

MT1 and MT2 receptors are widely distributed throughout the central nervous system and peripheral tissues, although their expression levels and ratios can vary significantly depending on the specific tissue and cell type. nih.govresearchgate.netnih.govnih.govmdpi.comqiagen.comdiva-portal.org

MT1 Receptor Distribution: The MT1 receptor is found in numerous tissues and organs. It is particularly abundant in the suprachiasmatic nucleus (SCN) of the hypothalamus, a key region for circadian rhythm regulation. mdpi.comnih.govmdpi.comqiagen.com Other brain areas with notable MT1 expression include the paraventricular nucleus, area postrema, cerebellum, hippocampus, substantia nigra, and ventral tegmental area. nih.govmdpi.com Peripheral tissues expressing MT1 include the retina, pituitary gland, blood vessels, reproductive tissues (e.g., ovaries, testes), kidneys, gastrointestinal tract, mammary gland, adipose tissue, and skin. mdpi.comnih.gov MT1 has also been identified in immune system cells. mdpi.com

MT2 Receptor Distribution: The distribution of MT2 receptors is considered more limited than that of MT1, but they are still present in many tissues and organs. mdpi.com High expression is found in the SCN, retina, pituitary gland, blood vessels, reproductive cells and tissues, testes, kidneys, gastrointestinal tract, mammary gland, adipose tissue, and skin. mdpi.comnih.gov In the brain, MT2 is more expressed in the hippocampus, substantia nigra, and ventral tegmental area compared to the SCN. mdpi.com MT2 is also found in the immune system. mdpi.com In human islet cells, MT2 expression has been found to be several-fold higher than MT1 in both alpha and beta cells. nih.gov

MT3 (QR2) Distribution: The MT3 binding site (QR2) has been studied predominantly in hamsters, with high levels in the liver and kidneys, and moderate amounts in the heart, adipose tissue, and brain. nih.gov It is also expressed in the retina of rabbits. nih.gov While initially theorized as a membrane-bound receptor in humans, its presence as QR2 has been confirmed in various tissues. nih.govresearchgate.net

Pharmacological Characterization of Agonists and Antagonists

This compound receptors exhibit distinct pharmacological profiles, which have been characterized using radioligand binding assays and functional studies measuring downstream signaling responses, such as the inhibition of forskolin-stimulated cAMP production. guidetopharmacology.orgnih.govnih.gov

This compound itself is a high-affinity agonist for both MT1 and MT2 receptors, typically binding at subnanomolar concentrations. guidetopharmacology.orgmdpi.comqiagen.com Radioligand binding studies using [³H]-melatonin have shown pKD values of 9.89 for MT1 and 9.56 for MT2 receptors expressed in Chinese hamster ovary (CHO) cells. nih.govnih.gov

While many this compound receptor agonists have similar affinities for both subtypes, certain compounds show selectivity. For instance, 2-iodothis compound (B1662258) and 6-chlorothis compound (B1662552) exhibit different rank orders of potency at MT1 and MT2 receptors, which can be used for receptor classification. nih.govnih.gov

Antagonists also display differential affinities for the receptor subtypes. Luzindole, a well-known this compound receptor antagonist, has a substantially higher affinity for MT2 receptors compared to MT1 receptors. nih.govnih.gov Studies in CHO cells expressing recombinant human receptors showed pA₂ values of 5.75 for MT1 and 7.64 for MT2 with luzindole. nih.govnih.gov Other antagonists like GR128107 and 4-P-PDOT also show higher affinities for MT2. nih.govnih.gov

The pharmacological profile of the MT3 (QR2) binding site is distinct from MT1 and MT2, showing a lower affinity for 2-[¹²⁵I]iodothis compound and being insensitive to certain ions that affect GPCR binding. nih.gov

Table 1 provides a summary of the pharmacological characteristics of MT1 and MT2 receptors based on studies in recombinant systems.

| Receptor Subtype | Radioligand | pKD | This compound pIC50 (cAMP inhibition) | Antagonist Example | pA₂ (Antagonist) |

| MT1 | [³H]-melatonin | 9.89 | 9.53 | Luzindole | 5.75 |

| MT2 | [³H]-melatonin | 9.56 | 9.74 | Luzindole | 7.64 |

Data derived from studies in recombinant human this compound receptors expressed in CHO cells. nih.govnih.gov

Receptor Homo- and Heterodimerization and Functional Modulations

This compound receptors, as members of the GPCR family, can form both homodimers (interactions between identical receptor protomers) and heterodimers (interactions between different receptor protomers). mdpi.comnih.govresearchgate.netembopress.orgplos.orgfrontiersin.org This dimerization can influence their pharmacological properties and functional signaling.

Studies using techniques like Bioluminescence Resonance Energy Transfer (BRET) have demonstrated the capacity of MT1 and MT2 receptors to form homo- and heterodimers, initially shown in HEK293 cells. mdpi.comnih.govnih.gov The propensity for MT2 homodimer formation appears lower than that for MT1 homodimers or MT1/MT2 heterodimers. nih.gov

MT1/MT2 heterodimers can exhibit pharmacological profiles that differ from those of the individual homodimers. mdpi.comnih.gov For example, in mouse rod photoreceptors, native functional MT1/MT2 heterodimers mediate the enhancement of scotopic light sensitivity through a heterodimer-specific PLC and PKC pathway. researchgate.netnih.gov

Beyond homo- and heterodimerization with each other, MT1 and MT2 receptors can also interact with other GPCRs and intracellular proteins, leading to further functional modulation. nih.govembopress.orgfrontiersin.orgmdpi.com The orphan GPCR GPR50, which shares sequence homology with MT1 and MT2, has been shown to heterodimerize with both receptors. nih.govembopress.orgfrontiersin.orgmdpi.com Interestingly, GPR50/MT1 heterodimerization can specifically inhibit MT1 receptor function, preventing this compound binding and G protein coupling, while not affecting MT2 function. embopress.orgfrontiersin.orgmdpi.com This suggests a potential mechanism by which orphan receptors can regulate the activity of known functional receptors. embopress.org

Another observed heterodimer is between MT2 and the serotonin 5-HT₂c receptor, which may be a predominant complex in the mouse brain. researchgate.net Activation of this heterodimer by this compound or agomelatine (B1665654) can activate the Gq/PLC pathway by transactivating the 5-HT₂c receptor. researchgate.net These findings highlight the complexity of this compound receptor signaling and the importance of receptor oligomerization in fine-tuning cellular responses.

Genetic Polymorphisms of this compound Receptors and Pathological Associations

Genetic variations, particularly single-nucleotide polymorphisms (SNPs), in the genes encoding this compound receptors (MTNR1A for MT1 and MTNR1B for MT2) have been identified and linked to various pathological conditions. mdpi.complos.orgoncotarget.comnih.gov

Polymorphisms in the MTNR1B gene have been more extensively studied and are consistently associated with an increased risk of type 2 diabetes mellitus (T2DM). mdpi.comnih.govoncotarget.com The rs10830963 SNP in MTNR1B is a well-established genetic risk factor for T2DM and has been linked to impaired insulin (B600854) secretion and glucose intolerance. nih.govoncotarget.commdpi.com This polymorphism can affect MTNR1B expression, particularly in pancreatic islet cells. mdpi.com

Genetic variants in both MTNR1A and MTNR1B have also been associated with other conditions, including:

Autoimmune diseases, such as Graves' disease and Hashimoto's thyroiditis. mdpi.complos.orgmdpi.com

Certain types of cancer, including hepatocellular carcinoma. mdpi.comoncotarget.com

Cardiovascular diseases. mdpi.complos.org

Polycystic ovary syndrome (PCOS). oncotarget.comnih.gov

Adolescent idiopathic scoliosis. plos.orgoncotarget.com

Postoperative delirium. plos.org

For example, a study found an association between the MTNR1A SNP rs6553010 and an elevated risk of hepatocellular carcinoma. oncotarget.com Another study suggested a role for the MTNR1B rs10830963 polymorphism in the development of postoperative delirium in patients undergoing cardiac surgery. plos.org Genetic variants in MTNR1A, specifically rs2119882 and a haplotype involving rs13140012 and rs2119882, have been associated with Graves' disease susceptibility. plos.org

These associations suggest that genetic variations in this compound receptors can influence individual susceptibility to various diseases, potentially by altering receptor expression, function, or downstream signaling pathways.

Receptor-Dependent Signaling Pathways

This compound receptors MT1 and MT2 are primarily coupled to G proteins, which mediate their intracellular signaling cascades. As GPCRs, they can interact with various heterotrimeric G proteins, leading to the modulation of different effector molecules and second messengers. mdpi.comnih.govnih.govqiagen.comthieme-connect.comresearchgate.net

The most commonly reported signaling pathway activated by both MT1 and MT2 receptors involves coupling to pertussis toxin-sensitive Gαi/o proteins. imrpress.commdpi.comnih.govnih.govqiagen.comnih.govnih.govnih.govmdpi.com Activation of Gαi/o leads to the inhibition of adenylyl cyclase (AC), resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comnih.govqiagen.comnih.govnih.govnih.govresearchgate.netmdpi.com The reduction in cAMP levels subsequently inhibits protein kinase A (PKA) activity and the phosphorylation of the cAMP response element-binding protein (CREB). mdpi.comnih.govresearchgate.netmdpi.com This pathway is involved in regulating various cellular processes, including the expression of clock genes. mdpi.commdpi.com

In addition to coupling to Gαi/o, both MT1 and MT2 receptors can also couple to Gαq/11 proteins, depending on the cell type and tissue context. mdpi.comnih.govnih.govqiagen.comnih.govmdpi.com Activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). nih.govqiagen.comnih.govresearchgate.netmdpi.com IP₃ triggers the release of calcium ions (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). nih.govqiagen.comnih.govresearchgate.netmdpi.com The PLC/IP₃/DAG/Ca²⁺ pathway has been observed in various cellular systems and is implicated in diverse cellular responses. nih.govqiagen.comnih.govresearchgate.netmdpi.com

This compound receptor activation also influences other signaling pathways:

MAPK/ERK Pathway: Both MT1 and MT2 receptors can activate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1/2 (ERK1/2). nih.govnih.govmdpi.comthieme-connect.comresearchgate.netmdpi.comresearchgate.netconsensus.app This pathway is involved in cell proliferation, differentiation, and survival. nih.govconsensus.app While both receptors can activate ERK, they may differ in the upstream signaling molecules involved. mdpi.com

PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway can be activated by this compound receptors, particularly MT1, often through Gβγ subunits. nih.govmdpi.comresearchgate.net This pathway plays a crucial role in cell survival, growth, and metabolism. nih.govmdpi.com

Ion Channels: this compound receptors can modulate the activity of ion channels. MT1 receptors have been shown to activate G protein-coupled inwardly rectifying potassium channels (Kir3) and voltage-gated calcium channels (Cav2.2), influencing neuronal excitability and calcium entry. nih.govnih.govmdpi.comresearchgate.netscispace.com

cGMP Pathway: MT2 receptor activation can lead to the inhibition of cGMP formation, potentially through proteins upstream of guanylate cyclase. nih.govqiagen.comresearchgate.netmdpi.com

The specific signaling pathways activated by this compound receptors can be highly cell- and tissue-dependent, contributing to the pleiotropic effects of this compound. nih.govnih.govqiagen.comthieme-connect.comscispace.com Additionally, the formation of receptor homo- and heterodimers can influence the coupling to specific G proteins and downstream signaling cascades. researchgate.netnih.govresearchgate.netmdpi.com For example, MT1/MT1 homodimers primarily signal via the Gi pathway, MT2/MT2 homodimers signal exclusively via Gi, while MT1/MT2 heterodimers mainly trigger Gq activation. mdpi.comresearchgate.net

Table 2 summarizes the key receptor-dependent signaling pathways.

| Receptor Subtype | Primary G Protein Coupling | Key Downstream Effectors/Pathways | Functional Outcomes (Examples) |

| MT1 | Gαi/o, Gαq/11 | Adenylyl Cyclase (inhibition), cAMP, PKA, CREB (inhibition) | Circadian rhythm regulation (SCN), neuronal firing inhibition, vasoconstriction. mdpi.comnih.govnih.govqiagen.comnih.govresearchgate.net |

| PLC, IP₃, DAG, Ca²⁺, PKC | Various cell-context dependent effects. nih.govqiagen.comnih.govresearchgate.netmdpi.com | ||

| PI3K/Akt, MAPK/ERK | Cell survival, proliferation, differentiation. nih.govmdpi.comresearchgate.net | ||

| Kir3, Cav2.2 channels | Neuronal excitability, calcium entry modulation. nih.govnih.govmdpi.comresearchgate.netscispace.com | ||

| MT2 | Gαi/o, Gαq/11 | Adenylyl Cyclase (inhibition), cAMP, PKA, CREB (inhibition) | Circadian rhythm phase shifting (SCN), retinal dopamine (B1211576) release inhibition. mdpi.comnih.govnih.govqiagen.comnih.govresearchgate.net |

| PLC, IP₃, DAG, Ca²⁺, PKC | Various cell-context dependent effects, osteoblastogenesis. nih.govqiagen.comnih.govresearchgate.netmdpi.comconsensus.app | ||

| MAPK/ERK | Cell proliferation, differentiation (e.g., osteoblasts). nih.govmdpi.comresearchgate.netconsensus.app | ||

| cGMP (inhibition) | Various cell-context dependent effects. nih.govqiagen.comresearchgate.netmdpi.com |

Note: Signaling pathways can vary depending on the specific cell type and tissue.

G Protein-Coupling Mechanisms (Gi, Gq)

Both MT1 and MT2 receptors are primarily coupled to pertussis toxin-sensitive Gi/o proteins nih.govnih.gov. Activation of Gi proteins leads to the dissociation of the Gαi subunit from the Gβγ complex, with both subunits capable of interacting with downstream effector molecules nih.gov. In addition to Gi coupling, the MT2 receptor has been shown to couple to Gq proteins, depending on the cellular context nih.govmdpi.com. MT1 receptors can also couple to Gq/11 and G16 proteins in a cell-type dependent manner mdpi.comnih.gov. Furthermore, the coupling profile can be influenced by receptor dimerization; for instance, MT1/MT2 heterodimers can exhibit biased signaling towards Gq activation compared to Gi nih.govmdpi.com.

Modulation of Second Messenger Systems

Activation of this compound receptors significantly impacts the levels of various intracellular second messengers, thereby influencing a wide range of cellular processes.

Adenylate Cyclase and cAMP/PKA Pathway

A classic signaling pathway modulated by this compound receptors is the adenylate cyclase (AC)/cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway. Both MT1 and MT2 receptors, primarily through their coupling to Gi proteins, inhibit AC activity, leading to a decrease in intracellular cAMP levels nih.govnih.govnih.gov. Reduced cAMP levels, in turn, decrease the activity of PKA, a key enzyme that phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB) nih.govimrpress.comdrugbank.com. This inhibition of the cAMP/PKA pathway is a well-established mechanism by which this compound exerts its effects nih.gov.

Phospholipase C and Phospholipase A2 Activation

This compound receptor activation can also modulate phospholipase C (PLC) activity. While MT1 and MT2 receptors primarily couple to Gi, MT1 coupling to Gq can lead to PLC activation nih.govimrpress.com. Additionally, Gβγ subunits released from Gi protein activation can also stimulate PLC activity imrpress.comoup.com. Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3), both of which act as second messengers imrpress.com.

This compound receptors have also been implicated in the modulation of phospholipase A2 (PLA2) activity. Studies have shown that this compound can potentiate hormone-stimulated arachidonic acid (AA) release, a process mediated by PLA2, through a pertussis toxin-sensitive mechanism, suggesting involvement of Gi proteins oup.com. This potentiation appears to be dependent on functional Protein Kinase C (PKC) oup.com. Conversely, this compound has also been reported to negatively regulate cytosolic PLA2 expression in some contexts nih.gov.

Regulation of Intracellular Calcium Dynamics

This compound receptors influence intracellular calcium levels through various mechanisms. Activation of the Gq/PLC pathway, particularly by MT1 receptors and MT1/MT2 heterodimers, leads to the production of IP3, which triggers the release of calcium from intracellular stores like the endoplasmic reticulum mdpi.comimrpress.comoup.com. Furthermore, this compound receptors can modulate the activity of voltage-gated calcium channels. MT1 receptors have been shown to mediate the activation of CaV2.2 channels nih.govresearchgate.net. This compound can also inhibit voltage-dependent calcium channels, an effect that appears to be partially sensitive to pertussis toxin, suggesting involvement of Gi proteins oup.comoup.comphysiology.org. This compound's interaction with intracellular proteins like calmodulin can also regulate intracellular calcium signaling mdpi.comsochob.cl.

Modulation of Potassium and Guanylyl Cyclase Channels

This compound receptors modulate the activity of ion channels, particularly potassium channels. MT1 receptors can increase potassium conductance by activating G protein-coupled inwardly rectifying potassium (Kir3) channels, potentially through the involvement of Gβγ subunits from Gi proteins imrpress.comoup.comresearchgate.netqiagen.com. This modulation of potassium channels contributes to this compound's effects on neuronal activity nih.govoup.com.

While both MT1 and MT2 receptors inhibit adenylate cyclase, the MT2 receptor has a distinct effect on the guanylyl cyclase (GC)/cyclic GMP (cGMP) pathway. MT2 receptor activation inhibits soluble guanylyl cyclase, leading to decreased cGMP levels mdpi.comnih.govnih.govnih.govnih.gov. This effect is primarily associated with the MT2 receptor and is not typically observed with MT1 activation nih.govnih.gov.

Activation and Inhibition of Downstream Kinase Cascades

This compound receptor signaling converges on various downstream kinase cascades, influencing processes like cell growth, proliferation, and differentiation. Both MT1 and MT2 receptors can activate the Extracellular Signal-Regulated Kinase (ERK) pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade mdpi.comnih.govnih.gov. MT1-mediated ERK activation is primarily dependent on Gi/o proteins, while MT2-mediated ERK activation involves cooperative activation of both Gi/o and Gq/11 proteins nih.gov. In the absence of Gq/11, MT2 can switch to a β-arrestin-dependent mode for ERK activation nih.gov. The signaling cascade downstream of G proteins leading to ERK activation involves the PI3K/PKCζ/c-Raf/MEK/ERK pathway mdpi.comnih.gov.

This compound receptors also influence other kinase pathways. MT1 receptors can activate PI3K/Akt and PKC pathways, potentially through Gβγ subunits mdpi.comnih.govresearchgate.net. Activation of MT2 receptors can also stimulate Gαi-dependent PKC/ERK signaling researchgate.net. Furthermore, this compound has been shown to inhibit pathways like p38 MAPK and mTOR in certain cell types mdpi.com. The interplay between this compound receptor signaling and these various kinase cascades highlights the complex nature of this compound's intracellular actions.

Extracellular Signal-Regulated Kinases (ERK/MAPK)

The Extracellular Signal-Regulated Kinase (ERK) pathway, a member of the Mitogen-Activated Protein Kinase (MAPK) family, is involved in various cellular processes, including proliferation, differentiation, and survival karger.comnih.gov. This compound's influence on the ERK/MAPK pathway appears to be context-dependent. In some cell types, this compound receptor activation can lead to the activation of MEK/ERK kinases nih.govmdpi.com. For instance, studies in chicken retinal cells suggest that this compound, via MT1 and MT2 receptors, can upregulate phosphorylated ERK (p-ERK) expression, contributing to B-lymphocyte proliferation semanticscholar.org. Similarly, this compound receptor activation has been found to elevate ERK activity in cardiomyocytes treated with hydrogen peroxide, suggesting a role in cardioprotection tandfonline.com.

Conversely, in other cell lines, this compound has been shown to inhibit the phosphorylation of ERK1/2. In human MG-63 osteosarcoma cells, this compound significantly inhibited the phosphorylation of ERK1/2, and this inhibition was implicated in this compound's antiproliferative effect and cell cycle arrest karger.com. This inhibitory effect on ERK activation has also been observed in human osteoblastic cells, where it was linked to G1 and G2/M phase arrest nih.gov. In breast cancer models, MT1 receptors have been shown to inhibit the phosphorylation of ERK thieme-connect.comnih.gov. In C6 glioma cells, the antioxidant effect of this compound was associated with the inhibition of Akt and NF-κB, but not ERK1/2 aacrjournals.org.

Akt/Protein Kinase C (PKC) Pathways

The Akt (Protein Kinase B) and Protein Kinase C (PKC) pathways are crucial signaling cascades involved in cell survival, growth, and proliferation aacrjournals.org. This compound's interaction with these pathways also shows variability across different cell types.

MT1 receptor activation can trigger Gβγ-dependent activation of PI3K/Akt and PKC pathways nih.gov. In chicken B-lymphocytes, this compound binding to MT1 and MT2 receptors upregulated phosphorylated Akt (p-Akt) and phosphorylated PKC (p-PKC) expression, activating PI3K/Akt and PKC/ERK signaling semanticscholar.org. In breast cancer models, the anti-tumoral effect of this compound appears to involve MT1 receptors inhibiting the phosphorylation of signaling molecules like AKT and PKC nih.gov.

However, this compound has also been reported to inhibit the Akt/mTOR signaling pathway in various cancer models, including ovarian cancer, breast cancer, hepatoma, and melanoma mdpi.com. In C6 glioma cells, this compound's antioxidant effect was associated with the inhibition of Akt phosphorylation, and this pathway was suggested to play an important role in the antiproliferative effect of this compound in these cells aacrjournals.org. While some studies indicate this compound inhibits Akt phosphorylation, others, like the study in MG-63 osteosarcoma cells, found no significant influence of this compound on the phosphorylation of Akt karger.com.

PKC activation has been observed downstream of MT2 receptor signaling, particularly in the context of this compound-induced phase advance in neuronal activity nih.gov. Conversely, in C6 glioma cells, activation of PKC by a phorbol (B1677699) ester partially prevented the decrease in cell growth induced by this compound, suggesting that this compound's ability to alter cellular redox state might be inactivating the RTK/PKC/Akt/NF-κB pathway aacrjournals.org.

JNK/MAPK and mTOR Signaling

The c-Jun N-terminal Kinase (JNK), another member of the MAPK family, and the mammalian target of rapamycin (B549165) (mTOR) signaling pathways are involved in stress responses, apoptosis, and cell growth researchgate.netjcancer.org.

This compound's effects on JNK signaling are also varied. Co-transfection of MT1 or MT2 receptors with Gα16 in COS-7 cells led to the potentiation of this compound signaling through the JNK pathway nih.gov. In some cancer cell lines, this compound has been shown to induce apoptosis via the activation of SAPK-JNK signaling pathways researchgate.neteurekaselect.com. However, in human MG-63 osteosarcoma cells, this compound did not significantly influence the phosphorylation of JNK karger.com.

This compound has been shown to inhibit the mTOR signaling pathway in various cancer models thieme-connect.comnih.govmdpi.com. In ovarian cancer, this compound inhibits Akt, p38 MAPK, and mTOR signaling nih.gov. Studies in ovarian carcinoma of ethanol-preferring rats showed that this compound therapy efficiently reduced the expression of p38 MAPK, p-AKT, and mTOR jcancer.org. In several cancer cell lines, the apoptotic event triggered by this compound was associated with mTOR-mediated activation of downstream proteins like RICTOR and/or RAPTOR researchgate.neteurekaselect.com.

Transcriptional Regulation and Gene Expression Modulation (e.g., CREB, c-Fos)

This compound can influence gene expression through both receptor-dependent and receptor-independent mechanisms, affecting the activity and expression of various transcription factors, including CREB and c-Fos thieme-connect.commdpi.com.

This compound signaling can regulate gene transcription through its effects on intracellular signaling cascades like the cAMP/PKA pathway, which can influence the activity of transcription factors such as CREB (cAMP-responsive element-binding protein) thieme-connect.commdpi.combioscientifica.com. Studies on the transcriptional regulation of arylalkylamine N-acetyltransferase (AANAT), a key enzyme in this compound biosynthesis, have shown that CREB and c-Fos can bind to regulatory elements in the Aanat promoter to enhance transcription nih.govnih.govwestminster.ac.uk. In vertebrates, this compound has been shown to regulate the phosphorylation of CREB and c-Fos expression mdpi.com.

This compound can also modulate the transactivation of nuclear receptors, including members of the retinoid orphan receptor (ROR)/retinoid Z receptor (RZR) family, which can influence the expression of antioxidant enzymes and other genes scielo.brbioscientifica.commdpi.com. In estrogen receptor alpha (ERα)-positive human breast cancer cells, this compound suppresses ERα mRNA expression and transcriptional activity via the MT1 receptor bioscientifica.com.

Biological and Physiological Roles of Melatonin: an Academic Perspective

Chronobiological Regulation and Sleep Physiology

Melatonin (B1676174) is a key regulator of the body's internal clock, the circadian rhythm, which governs the 24-hour cycles of many physiological processes. numberanalytics.com Its production and release are tightly controlled by the suprachiasmatic nucleus (SCN) of the hypothalamus, the central pacemaker of the circadian system. news-medical.netnih.gov

This compound functions as a chronobiotic, a substance that can adjust the timing of the internal biological clock. nih.govtandfonline.com It acts as a "hormone of darkness," providing a signal to the body that helps to entrain circadian rhythms to the environmental light-dark cycle. nih.govpsychiatrictimes.comnih.gov The nightly surge in this compound production serves as a crucial time cue for various organs, including the SCN itself. nih.gov

Exogenous administration of this compound can produce phase shifts in circadian rhythms. nih.govnih.gov The timing of administration determines the direction of the shift. This compound given in the evening can advance the phase of the circadian rhythm, leading to earlier sleepiness, while morning administration can cause a phase delay. psychiatrictimes.comfrontiersin.org This phase-shifting ability is mediated by this compound receptors (MT1 and MT2) located in the SCN. tandfonline.compsychiatrictimes.com Research has demonstrated that this compound can facilitate adaptation to new sleep-wake schedules, such as in simulated night-work studies, by producing significant phase advances in the circadian rhythms of this compound and core body temperature. nih.govphysiology.org

Table 1: Effect of this compound on Circadian Phase Shifts in a Simulated Night-Work Study

| Treatment Group | Average Phase Advance of Dim Light this compound Onset (DLMO) (±SD) | Percentage of Subjects Achieving Temperature Minimum During Sleep |

| Placebo | 1.7 ± 1.2 hours | 0% |

| 0.5 mg this compound | 3.0 ± 1.1 hours | 56% |

| 3.0 mg this compound | 3.9 ± 0.5 hours | 73% |

| Data adapted from a study investigating the phase-shifting effects of this compound in a simulated night-work protocol. nih.govphysiology.org |

The regulation of the sleep-wake cycle is one of this compound's most well-documented functions. The daily rise in this compound secretion from the pineal gland, which typically begins about two hours before a person's regular bedtime, is correlated with an increased propensity for sleep. news-medical.netpsychiatrictimes.com This period, often called the "opening of the sleep gate," marks a significant increase in the drive to sleep. psychiatrictimes.com

This compound influences the sleep-wake cycle through two primary mechanisms. First, through its chronobiotic function, it entrains and shifts the circadian rhythm (Process C). psychiatrictimes.com Second, it appears to have a hypnotic or soporific effect, promoting sleep onset and continuity by increasing the homeostatic drive for sleep (Process S). nih.govpsychiatrictimes.com It achieves this, in part, by acting on the SCN to reduce the wake-promoting signals generated by the circadian clock and by acting on the default mode network (DMN) in the brain to promote fatigue. news-medical.netnih.gov

Human sleep is structured into cycles of non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. clevelandclinic.org NREM sleep is further divided into stages, with slow-wave sleep (deep sleep) being crucial for physical restoration. news-medical.nettandfonline.com REM sleep is vital for processes like memory consolidation and emotional regulation. muhc.camcgill.ca

This compound has been shown to modulate this architecture. While some studies suggest it does not significantly affect NREM sleep homeostasis, it has been demonstrated to increase REM sleep. physiology.org Exogenous this compound administration has been found to significantly increase REM sleep time, particularly the first REM episode of the night. tandfonline.comphysiology.org Recent research has pinpointed the this compound MT1 receptor as a key regulator of REM sleep. muhc.camcgill.ca Activation of the MT1 receptor can reduce the activity of noradrenaline neurons in the locus coeruleus, a brain region involved in suppressing REM sleep, thereby increasing its duration. muhc.ca This selective action on REM sleep distinguishes this compound from many hypnotic drugs that can suppress this crucial sleep stage. mcgill.ca

Oxidative Stress Modulation and Antioxidant Mechanisms

Beyond its chronobiological roles, this compound is a powerful and versatile antioxidant. wikipedia.orgmdpi.com It provides protection against oxidative stress through both direct and indirect mechanisms. Its ability to readily cross cell membranes, including the blood-brain barrier, allows it to exert its protective effects throughout the body and within various cellular compartments, including mitochondria. psychiatrictimes.comwikipedia.org

This compound is a potent free radical scavenger, capable of directly neutralizing a wide variety of damaging reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.comnih.govnih.gov This direct scavenging activity is a receptor-independent function. nih.gov In vitro studies have shown that this compound effectively detoxifies some of the most harmful radicals. nih.gov

Table 2: Reactive Species Directly Scavenged by this compound

| Reactive Species | Chemical Formula |

| Hydroxyl Radical | •OH |

| Hydrogen Peroxide | H₂O₂ |

| Singlet Oxygen | ¹O₂ |

| Nitric Oxide | •NO |

| Peroxynitrite Anion | ONOO⁻ |

| Superoxide (B77818) Anion Radical | O₂•⁻ |

| This table lists some of the key reactive oxygen and nitrogen species that this compound has been shown to directly neutralize. wikipedia.orgnih.govnih.gov |

In addition to its direct scavenging actions, this compound plays a crucial indirect role as an antioxidant by stimulating the body's own defense systems. usp.br It has been shown to increase the gene expression and activity of major antioxidant enzymes, which form the first line of defense against free radicals. nih.govuthscsa.edu These enzymes include:

Superoxide Dismutase (SOD): Converts superoxide radicals into hydrogen peroxide. mdpi.com

Catalase (CAT): Breaks down hydrogen peroxide into water and oxygen. mdpi.com

Glutathione (B108866) Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides. mdpi.com

By upregulating these enzymes, this compound strengthens cellular resilience against oxidative stress. mdpi.comusp.br Studies in various models, from ex vivo human skin to animal studies, have consistently demonstrated this compound's ability to enhance the activity of these protective enzymes, particularly under conditions of elevated oxidative stress. usp.brresearchgate.netnih.gov This action is often mediated through receptor-dependent pathways and involves transcription factors like Nrf2. nih.govresearchgate.net

Table 3: Research Findings on this compound's Upregulation of Antioxidant Enzymes

| Study Type | Model | Key Findings |

| Ex vivo Human Skin | Human full-thickness skin exposed to UV radiation | This compound preincubation prevented the UVR-induced suppression of CAT, GPx, and SOD gene expression and protein levels. researchgate.netnih.gov |

| Systematic Review | Animal models of oxidative stress | This compound treatment was found to increase superoxide dismutase in nine studies, glutathione peroxidase in seven studies, and catalase in five studies. usp.br |

| In vivo | Rat models | This compound stimulates several antioxidative enzymes including superoxide dismutase, glutathione peroxidase, and glutathione reductase. nih.gov |

Mitigation of Oxidative Damage in Cellular and Tissue Models

Beyond direct scavenging, this compound exerts indirect antioxidant effects by stimulating the expression and activity of key antioxidant enzymes. nih.govresearchgate.net In various experimental models, this compound has been shown to upregulate major antioxidant enzymes including:

Superoxide Dismutase (SOD) : Converts superoxide radicals into hydrogen peroxide. nih.govsemanticscholar.org

Catalase (CAT) : Decomposes hydrogen peroxide into water and oxygen. nih.govsemanticscholar.org

Glutathione Peroxidase (GPx) : Reduces hydrogen peroxide and lipid hydroperoxides. nih.govnih.gov

Glutathione Reductase (GR) : Regenerates the reduced form of glutathione (GSH), a critical cellular antioxidant. nih.govnih.gov

This enzymatic stimulation enhances the cell's endogenous defense system against oxidative stress. wikipedia.org For instance, this compound has been observed to increase the gene expression of SOD and GPx and to enhance the activity of CAT. nih.gov In studies on cryopreserved ovarian tissues, this compound treatment not only reduced levels of ROS and malondialdehyde (MDA), a marker of lipid peroxidation, but also promoted the activities of GSH, GSH-Px, T-SOD, and CAT. wikipedia.org Furthermore, this compound's ability to readily cross all biological barriers, including the blood-brain barrier, allows it to exert these protective effects within various cellular compartments, most notably the mitochondria, which are the primary sites of ROS production. nih.govnih.gov

The table below summarizes findings from various cellular and tissue models on the effect of this compound on markers of oxidative stress.

| Model System | Oxidative Challenge | Key Findings |

| Human Retinal Pigment Epithelium (ARPE-19) cells | Hydrogen Peroxide (H₂O₂) | This compound protected against H₂O₂-induced ROS, reduced apoptosis, and stimulated antioxidant defense mechanisms. mdpi.com |

| Murine Model | Anthracycline-induced cardiotoxicity | This compound mitigated oxidative damage by reducing MDA and increasing SOD and GSH levels. spandidos-publications.comnih.gov |

| 3T3-L1 preadipocytes | In vitro culture | This compound increased the activities of MnSOD, Cu/ZnSOD, catalase, glutathione reductase, and glutathione peroxidase. nih.gov |

| Cryopreserved Ovarian Tissues | Cryopreservation-induced stress | This compound decreased ROS, MDA, and nitric oxide levels while increasing the activities of GSH-Px, GSH, CAT, and SOD. wikipedia.org |

Anti-inflammatory Actions and Immunomodulation

This compound is a significant modulator of the immune system, exhibiting potent anti-inflammatory properties under various conditions. nih.gov Its actions are multifaceted, involving the regulation of cytokine networks, inhibition of key inflammatory pathways, and modulation of immune cell activity. nih.govnih.gov

Modulation of Pro-inflammatory and Anti-inflammatory Cytokine Networks (e.g., IL-1β, IL-6, TNF-α, IFN-γ, IL-10)

A critical aspect of this compound's anti-inflammatory effect is its ability to modulate the balance between pro-inflammatory and anti-inflammatory cytokines. nih.gov In numerous experimental models of inflammation, this compound has been shown to suppress the production of key pro-inflammatory cytokines. semanticscholar.org For example, it can decrease the expression of:

Tumor Necrosis Factor-alpha (TNF-α) : A major cytokine involved in systemic inflammation. nih.govnih.gov

Interleukin-1beta (IL-1β) : A potent inflammatory cytokine that mediates a wide range of immune responses. semanticscholar.orgnih.gov

Interleukin-6 (IL-6) : A cytokine with both pro- and anti-inflammatory roles, often elevated in inflammatory conditions. spandidos-publications.comnih.gov

Interferon-gamma (IFN-γ) : A key cytokine in the Th1-mediated immune response. spandidos-publications.comsemanticscholar.org

Studies have demonstrated that in conditions like non-alcoholic fatty liver disease, this compound can inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov In models of neuroinflammation, this compound has been found to reduce the levels of IL-1β and TNF-α. semanticscholar.org Conversely, this compound can also promote the production of anti-inflammatory cytokines, most notably Interleukin-10 (IL-10) , which plays a crucial role in suppressing inflammatory responses. nih.govallergyresearchgroup.blog This dual regulatory capacity allows this compound to help rebalance (B12800153) the cytokine network, shifting it away from a pro-inflammatory state. nih.govmdpi.com

Inhibition of Key Inflammatory Mediators and Pathways (e.g., NF-κB, COX-2, iNOS, NLRP3 Inflammasome)

This compound exerts its anti-inflammatory effects by targeting several key intracellular signaling pathways and enzymes that drive the inflammatory process. One of the most significant targets is the Nuclear Factor-kappa B (NF-κB) pathway. semanticscholar.orgnih.gov NF-κB is a transcription factor that, when activated, moves to the nucleus and promotes the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like COX-2 and iNOS. nih.gov this compound has been shown to inhibit the activation of NF-κB, thereby preventing its translocation to the nucleus and suppressing the subsequent inflammatory cascade. semanticscholar.orgnih.govnih.gov

This compound also directly inhibits the expression and activity of pro-inflammatory enzymes:

Cyclooxygenase-2 (COX-2) : An enzyme responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain. nih.govsemanticscholar.org

Inducible Nitric Oxide Synthase (iNOS) : An enzyme that produces large amounts of nitric oxide, which can contribute to inflammation and tissue damage in pathological conditions. nih.govnih.gov

Furthermore, recent research has highlighted this compound's ability to inhibit the activation of the NLRP3 inflammasome . nih.govnih.gov The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. nih.govnih.gov By suppressing NLRP3 inflammasome activation, this compound can effectively block a critical step in the inflammatory response. allergyresearchgroup.blognih.gov

Regulation of Inflammatory Cell Infiltration and Function

During an inflammatory response, immune cells such as neutrophils and macrophages are recruited to the site of injury or infection. While this is a crucial part of the healing process, excessive or prolonged infiltration can lead to tissue damage. nih.gov this compound has been shown to modulate this process by reducing the infiltration of inflammatory cells. For example, in a mouse model of acute lung inflammation, this compound treatment inhibited the accumulation of leukocytes. spandidos-publications.com Similarly, in studies of spinal cord injury, this compound was found to reduce the infiltration of polymorphonuclear cells into the damaged tissue. nih.gov this compound can also modulate the function of these immune cells, for instance, by inhibiting the production of reactive oxygen species by macrophages, which can limit tissue damage. mdpi.com

Dual Nature of this compound's Immunomodulatory Role: Stimulatory and Suppressive Effects

This compound's role in the immune system is complex and is best described as immunomodulatory rather than purely immunosuppressive or immunostimulatory. nih.gov It appears to function as an "immune buffer," adapting its action to the prevailing immune status. nih.govresearchgate.net

Anti-inflammatory/Suppressive Effects : In states of acute or excessive inflammation, such as sepsis or certain autoimmune conditions, this compound generally exerts powerful anti-inflammatory effects by suppressing pro-inflammatory cytokines and pathways as described above. semanticscholar.orgnih.gov

Immunostimulatory Effects : Conversely, under basal (non-inflammatory) or immunosuppressed conditions, this compound can act as an immunostimulant. nih.govclinmedjournals.org It has been shown to enhance both innate and adaptive immune responses. For example, it can promote the proliferation and function of natural killer (NK) cells and T-helper (Th1) cells, which are crucial for anti-tumor and anti-viral immunity. nih.govclinmedjournals.org this compound has also been found to stimulate the production of certain cytokines like IL-2 and IFN-γ in some contexts, which are associated with a Th1 response. mdpi.com

This dual functionality allows this compound to help maintain immune homeostasis, dampening overactive responses while bolstering defenses when needed. nih.gov

Presence and Function of this compound in Immune Tissues and Cells

The immunomodulatory effects of this compound are not solely dependent on its release from the pineal gland. Evidence has emerged that the immune system itself is a source of extrapineal this compound. nih.govnih.gov Immune cells, including lymphocytes and macrophages, have been shown to possess the necessary enzymes to synthesize this compound. nih.govnih.gov This locally produced this compound can then act in an autocrine or paracrine fashion to regulate the function of surrounding immune cells. nih.gov

Furthermore, key cells of the immune system express this compound receptors (MT1 and MT2), providing a direct mechanism for this compound to exert its influence. wikipedia.orgnih.gov The presence of these receptors on immunocompetent cells allows them to respond directly to circulating this compound levels, linking the body's central circadian clock to immune function. nih.gov This intrinsic connection is highlighted by the observation that pinealectomy can lead to a reduction in the weight of immune organs and a depletion of lymphocytes, effects that can be reversed by this compound administration. clinmedjournals.org

Neuroprotective and Neurodegenerative Disease Mechanisms

This compound, an endogenous neurohormone, exhibits significant neuroprotective properties, positioning it as a molecule of interest in the context of neurodegenerative diseases. bohrium.com Its ability to readily cross the blood-brain barrier allows it to exert its effects within the central nervous system (CNS). nih.govnih.gov The decline in this compound production associated with aging is considered a potential contributing factor to the onset of age-related neurodegenerative disorders. nih.gov Research across various models of neurotoxicity and disease demonstrates its potential therapeutic value in conditions like Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. nih.govcortiwearable.com

This compound's neuroprotective capacity stems from its multifaceted action against key pathological processes in the brain, including oxidative stress, inflammation, and apoptosis. nih.gov

Anti-oxidative Effects: this compound is a potent antioxidant. nih.govmdpi.com It directly scavenges a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govmdpi.com Beyond direct scavenging, this compound also stimulates the expression and activity of major antioxidant enzymes, such as superoxide dismutase, glutathione peroxidase, and glutathione reductase, thereby enhancing the cell's endogenous defense mechanisms against oxidative damage. nih.govwikipedia.org This dual-action antioxidant capability helps protect vital cellular components like lipids, proteins, and DNA from oxidative damage, which is a common factor in many neurodegenerative diseases. mdpi.com

Anti-inflammatory Effects: Neuroinflammation is a critical component in the progression of many neurological disorders. benthamdirect.comuca.edu.ar this compound demonstrates significant anti-inflammatory properties within the CNS. benthamdirect.comnih.gov It can modulate the activation of microglia, the brain's resident immune cells, encouraging them to adopt an anti-inflammatory state. cortiwearable.comfrontiersin.org Studies show that this compound can reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins, and inhibit the activation of pro-inflammatory signaling pathways like nuclear factor-kappa B (NF-κB). nih.govnih.govfrontiersin.org

Anti-apoptotic Effects: Apoptosis, or programmed cell death, is a mechanism that leads to neuronal loss in neurodegenerative conditions and brain injuries. This compound has been shown to exert powerful anti-apoptotic effects. nih.gov It can inhibit the apoptotic cascade by modulating the expression of key regulatory proteins. For instance, this compound has been observed to increase the expression of anti-apoptotic proteins like Bcl-2 and decrease the expression of pro-apoptotic proteins like Bax and cleaved caspase-3. mdpi.comnih.govuc.cl By preventing the activation of these cell death pathways, this compound helps promote neuronal survival. nih.gov

| Mechanism | Specific Actions | Key Mediators/Pathways Involved | References |

|---|---|---|---|

| Anti-oxidative | Directly scavenges free radicals (ROS/RNS); Stimulates antioxidant enzyme synthesis. | Superoxide dismutase, Glutathione peroxidase, Catalase. | nih.govmdpi.comwikipedia.org |

| Anti-inflammatory | Inhibits microglial activation; Reduces pro-inflammatory cytokine production. | NF-κB, TNF-α, Interleukins (e.g., IL-1β, IL-6). | nih.govcortiwearable.comnih.govfrontiersin.org |

| Anti-apoptotic | Inhibits programmed cell death pathways. | Bcl-2 (upregulation), Bax (downregulation), Caspase-3 (inhibition). | mdpi.comnih.govnih.govuc.cl |

The pathological hallmarks of Alzheimer's disease (AD) are the extracellular accumulation of amyloid-beta (Aβ) plaques and the formation of intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein. nih.govscitechdaily.com this compound has demonstrated a remarkable ability to interfere with both of these processes.

Research indicates that this compound can reduce the accumulation of Aβ by modulating its production and clearance. nih.govresearchgate.net It influences the enzymatic processing of the amyloid precursor protein (APP), favoring the non-amyloidogenic pathway which reduces the generation of Aβ peptides. nih.govconsensus.app this compound has also been shown to inhibit the aggregation of Aβ into toxic oligomers and fibrils. consensus.appcureffi.org Furthermore, some studies suggest it promotes the clearance of Aβ from the brain, potentially through the glymphatic system. nih.goviu.edu

In addition to its effects on Aβ, this compound has been shown to prevent the hyperphosphorylation of the tau protein. nih.govcureffi.org It can downregulate the activity of key cellular kinases, such as Glycogen Synthase Kinase 3 Beta (GSK3β), which are responsible for phosphorylating tau. nih.gov The knockout of this compound receptors in animal models has been linked to an increase in tau hyperphosphorylation, suggesting the this compound signaling pathway is crucial in this regulation. nih.gov By preventing both Aβ aggregation and tau hyperphosphorylation, this compound addresses the core pathologies of Alzheimer's disease in various experimental models. nih.gov

| Pathological Target | Observed Effect of this compound | Underlying Mechanism | References |

|---|---|---|---|

| Amyloid-Beta (Aβ) | Reduces Aβ production and accumulation. | Modulates secretase activity (β- and γ-secretase inhibition); Inhibits Aβ aggregation; Promotes Aβ clearance. | nih.govresearchgate.netconsensus.appcureffi.org |

| Tau Protein | Reduces hyperphosphorylation of tau. | Downregulates activity of kinases like GSK3β; Acts via this compound receptor signaling. | nih.govcureffi.orgnih.gov |

Mitochondria are vital for neuronal function due to the brain's high energy demand. nih.gov Mitochondrial dysfunction is a primary event in the pathology of many neurodegenerative diseases, leading to oxidative stress, energy failure, and cell death. mdpi.comnih.gov this compound plays a crucial role as a mitochondrial protector. nih.gov

Its potent antioxidant properties are particularly relevant in the mitochondrial environment, as it can scavenge free radicals produced during cellular respiration, thereby reducing oxidative damage to mitochondrial components. nih.govnih.gov this compound and its metabolites protect mitochondrial DNA, proteins, and lipids from oxidative attack. nih.gov Furthermore, this compound helps maintain the efficiency of the electron transport chain, supporting optimal ATP synthesis by stimulating complexes I and IV. nih.gov

This compound also regulates mitochondrial dynamics—the balance between mitochondrial fission (division) and fusion (merging). nih.gov In pathological conditions, this balance is often disturbed. nih.gov Studies have shown that this compound can modulate the levels of key proteins involved in these processes, such as dynamin-related protein 1 (DRP1) and optic atrophy protein 1 (OPA1), to prevent excessive mitochondrial fragmentation and preserve a healthy mitochondrial network. nih.gov By preserving mitochondrial integrity and function, this compound helps maintain cellular energy homeostasis and prevents the activation of mitochondria-dependent apoptotic pathways. mdpi.comnih.gov

| Protective Action | Specific Effect | References |

|---|---|---|

| Antioxidant Defense | Scavenges mitochondrial free radicals; Protects mitochondrial DNA and membranes. | nih.govnih.gov |

| Bioenergetic Support | Stimulates respiratory chain Complexes I and IV; Preserves ATP synthesis. | nih.gov |

| Regulation of Dynamics | Modulates fission/fusion proteins (e.g., DRP1, OPA1) to prevent fragmentation. | nih.gov |

| Inhibition of Apoptosis | Prevents the opening of the mitochondrial permeability transition pore and release of pro-apoptotic factors like cytochrome c. | mdpi.comnih.gov |

Traumatic brain injury (TBI) involves a primary mechanical injury followed by a cascade of secondary injury processes, including oxidative stress, neuroinflammation, excitotoxicity, and apoptosis, which lead to further neuronal damage. nih.govsocietyforscience.org this compound has demonstrated significant neuroprotective effects in numerous preclinical models of TBI. nih.govuq.edu.au

Its ability to counteract these secondary injury mechanisms is central to its protective role. nih.govnih.gov Following TBI, this compound administration has been shown to reduce cerebral edema, decrease contusion volume, and limit neuronal cell death. uq.edu.aunih.gov These benefits are attributed to its strong anti-oxidative and anti-inflammatory actions, which mitigate the surge in free radicals and inflammatory cytokines that occurs after the initial trauma. nih.govresearchgate.net

Moreover, studies have shown that this compound treatment can lead to significant improvements in behavioral and cognitive outcomes following TBI in animal models. nih.govsocietyforscience.orguq.edu.au Improvements have been noted in motor function and cognitive performance, suggesting that this compound not only reduces the pathological damage but also helps preserve brain function. uq.edu.aunih.gov The multifaceted nature of this compound's action makes it a promising agent for addressing the complex pathology of TBI. nih.govmdpi.com